Anti-hyperglycemic agent-1
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Overview
Description
Preparation Methods
The synthesis of Anti-hyperglycemic agent-1 involves several steps, including the preparation of key intermediates and the final compound. The synthetic route typically includes:
Chemical Resolution: This method involves the separation of enantiomers using a chiral resolving agent.
Asymmetric Hydrogenation: This method uses a chiral catalyst to produce optically pure compounds.
Industrial production methods focus on optimizing these synthetic routes to achieve high yields and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Anti-hyperglycemic agent-1 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Anti-hyperglycemic agent-1 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its effects on cellular processes and metabolic pathways.
Industry: Utilized in the development of new pharmaceuticals and diagnostic tools.
Mechanism of Action
The mechanism of action of Anti-hyperglycemic agent-1 involves the inhibition of α-glucosidase, an enzyme responsible for breaking down carbohydrates into glucose . By inhibiting this enzyme, the compound reduces the rate of glucose absorption in the intestines, leading to lower blood glucose levels. This mechanism is particularly beneficial for managing postprandial hyperglycemia in diabetic patients .
Comparison with Similar Compounds
Anti-hyperglycemic agent-1 is unique due to its high potency and specificity for α-glucosidase inhibition. Similar compounds include:
Acarbose: Another α-glucosidase inhibitor used in the treatment of diabetes.
Miglitol: A similar compound with a different chemical structure but similar mechanism of action.
Voglibose: Another α-glucosidase inhibitor with a distinct structure and pharmacokinetic profile.
Compared to these compounds, this compound offers a higher potency and potentially fewer side effects, making it a promising candidate for further research and development .
Properties
Molecular Formula |
C20H15BrN2O3 |
---|---|
Molecular Weight |
411.2 g/mol |
IUPAC Name |
(E)-3-(4-bromo-3,5-dimethoxyphenyl)-2-(1H-indole-3-carbonyl)prop-2-enenitrile |
InChI |
InChI=1S/C20H15BrN2O3/c1-25-17-8-12(9-18(26-2)19(17)21)7-13(10-22)20(24)15-11-23-16-6-4-3-5-14(15)16/h3-9,11,23H,1-2H3/b13-7+ |
InChI Key |
IYWSYRVXJAQEPA-NTUHNPAUSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1Br)OC)/C=C(\C#N)/C(=O)C2=CNC3=CC=CC=C32 |
Canonical SMILES |
COC1=CC(=CC(=C1Br)OC)C=C(C#N)C(=O)C2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
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